Lenalidomide-5'-CO-PEG3-propargyl

Description

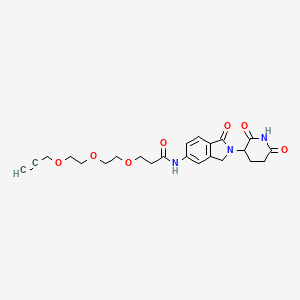

Lenalidomide-5'-CO-PEG3-propargyl is a proteolysis-targeting chimera (PROTAC) building block designed for targeted protein degradation (TPD). It comprises three key components:

- E3 ligase ligand: Derived from lenalidomide, which binds cereblon (CRBN), a component of the E3 ubiquitin ligase complex.

- Linker: A triethylene glycol (PEG3) spacer that connects the ligand to the functional group.

- Propargyl group: A terminal alkyne for click chemistry conjugation with azide-containing target protein ligands.

This compound (molecular formula: C₂₃H₂₇N₃O₇, molecular weight: 457.483) is optimized for modular assembly of PROTACs, enabling rapid exploration of protein degradation strategies . Its purity (≥95% by HPLC) and stability under refrigerated storage make it suitable for research applications.

Properties

Molecular Formula |

C23H27N3O7 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanamide |

InChI |

InChI=1S/C23H27N3O7/c1-2-8-31-10-12-33-13-11-32-9-7-21(28)24-17-3-4-18-16(14-17)15-26(23(18)30)19-5-6-20(27)25-22(19)29/h1,3-4,14,19H,5-13,15H2,(H,24,28)(H,25,27,29) |

InChI Key |

UGTVORPNKCDDFL-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Lenalidomide-5'-CO-PEG3-Propargyl vs. Lenalidomide-5'-CO-PEG7-Propargyl

| Property | This compound | Lenalidomide-5'-CO-PEG7-Propargyl |

|---|---|---|

| Molecular Formula | C₂₃H₂₇N₃O₇ | C₃₁H₄₃N₃O₁₁ |

| Molecular Weight | 457.483 | 633.695 |

| PEG Chain Length | 3 ethylene glycol units | 7 ethylene glycol units |

| Solubility (Predicted) | Moderate in polar solvents | Higher due to extended PEG chain |

| Flexibility of Linker | Intermediate | High |

| Applications | Balanced cell permeability/degradation | Enhanced solubility for in vitro use |

Key Differences :

This compound vs. Lenalidomide-5'-Acetamido-O-PEG1-Propargyl

| Property | This compound | Lenalidomide-5'-Acetamido-O-PEG1-Propargyl |

|---|---|---|

| Functional Group | Carbonyl (CO) | Acetamido (NHCOCH₃) |

| PEG Chain Length | 3 units | 1 unit |

| Molecular Formula | C₂₃H₂₇N₃O₇ | C₂₀H₂₁N₃O₆ |

| Molecular Weight | 457.483 | 399.403 |

| Reactivity | Alkyne for click chemistry | Alkyne with altered steric hindrance |

Key Differences :

- The shorter PEG chain reduces flexibility but improves synthetic simplicity .

This compound vs. Other Lenalidomide-PEG Derivatives

Tenova Pharmaceuticals offers a range of lenalidomide derivatives with PEG chains varying from PEG1 to PEG7 (e.g., Lenalidomide-5'-CO-PEG1-propargyl, Lenalidomide-5'-acetamido-O-PEG3-propargyl). Key trends include:

- PEG Length : Longer PEG chains (e.g., PEG7) enhance solubility but may compromise PROTAC efficiency due to steric bulk.

- Functional Groups : Substitutions like acetamido vs. carbonyl alter electronic properties and conjugation efficiency.

- Cost and Availability : As of 2025, the PEG3 variant is priced at $490.00 per unit, while acetamido-PEG derivatives are listed at $0.00 (unavailable for purchase) .

Research Findings and Practical Considerations

- Synthetic Utility : The propargyl group enables rapid conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of PROTAC assembly.

- Stability: All Tenova Pharma derivatives require refrigerated storage (2–8°C) and have a 12-month shelf life, consistent with industry standards for research-grade compounds .

Q & A

Q. How can researchers ensure data integrity when managing large-scale PROTAC screening datasets?

- Electronic Data Capture (EDC) : Use validated platforms (e.g., REDCap) with audit trails and role-based access. Perform source data verification (SDV) for 10% of randomly selected entries.

- Quality Assurance : Conduct routine audits per ICH-GCP guidelines, including cross-checking raw data (e.g., lab notebooks) against eCRFs .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.